1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitropyrazolyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves multi-step reactions. One common method includes the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using nitric acid and sulfuric acid.
Preparation of 1-(4-methoxyphenyl)piperazine: This involves the reaction of 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling 4-nitro-1H-pyrazole with 1-(4-methoxyphenyl)piperazine under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-aminophenyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-methoxyphenyl)piperazine: Lacks the nitropyrazolyl group, leading to different chemical and biological properties.
4-(4-nitro-1H-pyrazol-5-yl)piperazine: Lacks the methoxyphenyl group, resulting in distinct reactivity and applications.
Uniqueness: The presence of both methoxyphenyl and nitropyrazolyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17N5O3 |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C14H17N5O3/c1-22-12-4-2-11(3-5-12)17-6-8-18(9-7-17)14-13(19(20)21)10-15-16-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
JLUCXHFHFGFPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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